Clopidogrel Bisulfate Pharmacogenomic Variability vs. Prasugrel
Clopidogrel bisulfate exhibits significant CYP2C19 genotype-dependent variability in antiplatelet response, a differentiation not observed with prasugrel. In a crossover study of 40 healthy subjects, CYP2C19 poor metabolizers receiving clopidogrel 75 mg daily achieved a mean IPA of 37% (SD 23%), compared to 58% (SD 19%) in normal metabolizers [1]. This represents a 21 percentage point absolute reduction in platelet inhibition in poor metabolizers, while prasugrel demonstrates consistent inhibition regardless of CYP2C19 genotype [2].
| Evidence Dimension | Platelet aggregation inhibition (IPA) at 5 µM ADP |
|---|---|
| Target Compound Data | Clopidogrel 75 mg daily: Poor metabolizers IPA 37% (SD 23); Normal metabolizers IPA 58% (SD 19) |
| Comparator Or Baseline | Prasugrel: consistent IPA regardless of CYP2C19 genotype |
| Quantified Difference | Absolute difference of 21 percentage points in IPA between CYP2C19 poor and normal metabolizers for clopidogrel |
| Conditions | Crossover study in 40 healthy subjects; clopidogrel 75 mg daily for 5 days; IPA measured with 5 µM ADP |
Why This Matters
This pharmacogenomic variability directly impacts clinical efficacy and procurement decisions, as approximately 2% of White, 4% of Black, and 14% of Chinese patients are poor metabolizers who may not achieve adequate platelet inhibition with clopidogrel [1].
- [1] Sun Pharmaceutical Industries, Inc. Clopidogrel Bisulfate FDA Package Insert. 2022. View Source
- [2] Table 1. Comparison of Clopidogrel, Prasugrel, and Ticagrelor. P T. 2012;37(10):562. View Source
